molecular formula C11H22O2 B14737352 Nonanoic acid, 7-methyl-, methyl ester CAS No. 5129-63-5

Nonanoic acid, 7-methyl-, methyl ester

Cat. No.: B14737352
CAS No.: 5129-63-5
M. Wt: 186.29 g/mol
InChI Key: MPIAVSUUEONMFL-UHFFFAOYSA-N
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Description

Nonanoic acid, 7-methyl-, methyl ester (CAS: N/A; molecular formula: C₁₁H₂₂O₂) is a branched-chain fatty acid ester characterized by a nine-carbon backbone with a methyl group at the seventh position and a methyl ester functional group. This compound is notable for its role in diverse industrial and biological contexts:

  • Biodiesel Production: It is a minor component (0.20%) in Pongamia oil-derived biodiesel, contributing to fuel stability alongside esters like 7-octadecanoic acid methyl ester .
  • Flavor and Fragrance: Detected in lamb shashliks roasted using specific methods (K and L treatments), where esters enhance aroma due to their low odor thresholds .
  • Biological Activity: Acts as a plant metabolite, antifungal agent, and antinematodal compound, with structural analogs like nonanoic acid, 9-oxo-, methyl ester implicated in asthma biomarker studies .
  • Microbial Biosynthesis: Identified in Neobacillus niacini-derived medium-chain polyhydroxyalkanoates (mcl-PHAs), highlighting its metabolic versatility .

Properties

CAS No.

5129-63-5

Molecular Formula

C11H22O2

Molecular Weight

186.29 g/mol

IUPAC Name

methyl 7-methylnonanoate

InChI

InChI=1S/C11H22O2/c1-4-10(2)8-6-5-7-9-11(12)13-3/h10H,4-9H2,1-3H3

InChI Key

MPIAVSUUEONMFL-UHFFFAOYSA-N

Canonical SMILES

CCC(C)CCCCCC(=O)OC

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

Nonanoic acid, 7-methyl-, methyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation and reducing agents like lithium aluminum hydride for reduction. The reactions typically occur under controlled temperature and pressure conditions to ensure the desired product formation.

Major Products

The major products formed from these reactions include various hydroxylated and reduced derivatives of this compound, which can be used in the production of sustainable polymers and other industrial applications .

Scientific Research Applications

Flavoring and Fragrance

Nonanoic acid, 7-methyl-, methyl ester is used as a flavoring agent and in perfumes due to its pleasant fruity aroma.

Cosmetics

This ester can serve as an ingredient in cosmetics, potentially acting as a skin conditioning agent.

Drug Delivery Systems

Studies indicate that this compound can enhance the penetration of other compounds, such as minoxidil, into biological membranes, suggesting its potential application in drug delivery systems.

Cancer Research

Research has shown that this compound exhibits cytotoxic properties against certain cancer cell lines, with an LC50 value of approximately 104.09 µg/ml against A549 lung carcinoma cells. This suggests potential interactions with cellular pathways involved in apoptosis and cell proliferation.

Chemical Analysis

Fatty acid methyl esters like this compound are analyzed using gas chromatography techniques . They are produced by derivatizing fatty acids under acidic conditions . These esters are crucial in identifying and quantifying fatty acids in various samples, including herbicides and soils .

Other potential applications

  • Nematicidal Activity: Methyl nonanoate, a compound structurally similar to this compound, exhibits nematicidal activity against root-knot and soybean cyst nematodes . It has been found to be toxic to nematodes at concentrations as low as 0.2 uL a.i./litre .
  • Precursor to Capsaicin: 8-methyl nonanoic acid, an immediate precursor to capsaicin, can be microbially produced using genetically modified organisms . This involves microbial fermentation processes that synthesize 8-methyl nonanoic acid, utilizing specific enzymes and pathways .

Mechanism of Action

The mechanism of action of nonanoic acid, 7-methyl-, methyl ester involves its interaction with specific molecular targets and pathways. For example, it acts as a substrate for the E. coli alkane hydroxylase system, leading to the production of ω-hydroxy fatty acid esters . These esters can then be used in various biochemical pathways to produce sustainable polymers.

Comparison with Similar Compounds

Table 1: Structural and Thermodynamic Comparison of Selected Esters

Compound Molecular Formula Molecular Weight (g/mol) Enthalpy of Formation (ΔHf, kJ/mol) Key Structural Features
Nonanoic acid, 7-methyl-, methyl ester C₁₁H₂₂O₂ 186.29 Not reported Branched C9 chain, methyl ester
Nonanoic acid methyl ester C₁₀H₂₀O₂ 172.26 -550.1 (experimental)¹ Linear C9 chain, methyl ester
Decanoic acid methyl ester C₁₁H₂₂O₂ 186.29 -557.4 (Marrero–Gani method)² Linear C10 chain, methyl ester
Hexanoic acid methyl ester C₇H₁₄O₂ 130.19 -435.2 (experimental)¹ Linear C6 chain, methyl ester

¹ Experimental values from calorimetry; ² Marrero–Gani group contribution method .

Key Findings :

  • The enthalpy difference between nonanoic acid methyl ester and decanoic acid methyl ester is 7.3 kJ/mol via the Marrero–Gani method, significantly lower than the expected ~20 kJ/mol for a single CH₂ group addition, indicating method limitations for esters with ≥C5 chains .
  • Branched isomers like 7-methyl-nonanoic acid methyl ester exhibit distinct physicochemical behaviors compared to linear analogs due to steric effects, though experimental ΔHf data remain scarce.

Table 2: Functional Roles of Methyl Esters in Diverse Systems

Compound Industrial/Biological Role Concentration/Activity Source
This compound Biodiesel component (stability enhancer) 0.20% in Pongamia biodiesel
Nonanoic acid methyl ester Flavor compound in lamb shashliks (K and L methods) Higher in K-treated samples vs. T-treated
Decanoic acid methyl ester Antimicrobial agent in plant extracts 0.55% in Pongamia biodiesel
Hexanoic acid methyl ester Key aroma compound in non-smoked bacon 32.72 ppm (raw bacon)
Nonanoic acid, 9-oxo-, methyl ester Asthma biomarker (distinguishes虚哮 vs. healthy) Detected in exhaled breath condensate

Notable Trends:

  • Food Industry: Linear esters (e.g., hexanoic and octanoic acid methyl esters) dominate flavor profiles due to lower sensory thresholds (e.g., hexanoic acid methyl ester: 0.47 ppm in bacon) .
  • Biodiesel: Longer-chain esters (e.g., decanoic acid methyl ester) are more abundant but less stable than branched analogs like 7-methyl derivatives .

Biochemical Pathways and Stability

Insights :

  • Nonanoic acid methyl ester resists complete enzymatic degradation, appearing in post-depolymerization samples, unlike tridecanoic acid 12-methyl-methyl ester .
  • In microbial systems, methyl ester chain length correlates with substrate specificity; e.g., Neobacillus niacini preferentially produces C7–C9 esters .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing nonanoic acid, 7-methyl-, methyl ester, and how can reaction efficiency be optimized?

  • Methodological Answer : The ester is synthesized via acid-catalyzed esterification between 7-methylnonanoic acid and methanol. To optimize yield, use a molar ratio of 1:2 (acid:alcohol) with concentrated sulfuric acid (1–3% w/w) as a catalyst under reflux (60–80°C) for 4–6 hours. Monitor reaction progress via thin-layer chromatography (TLC) or gas chromatography (GC). Purify the product using fractional distillation or column chromatography .

Q. How can this compound be distinguished from structurally similar esters using spectroscopic techniques?

  • Methodological Answer :

  • NMR : The methyl branch at C7 in the acyl chain produces distinct splitting patterns in 1H^1H-NMR (e.g., a triplet for the C7 methyl group at δ ~0.85–0.95 ppm) and 13C^{13}C-NMR (δ ~15–20 ppm for the branch methyl).
  • GC-MS : Characteristic fragmentation patterns include m/z 74 (McLafferty rearrangement ion) and m/z 172 (molecular ion, C10_{10}H20_{20}O2_2) .

Q. What are the recommended protocols for quantifying this ester in complex mixtures (e.g., plant volatiles or biodiesel)?

  • Methodological Answer : Use gas chromatography with flame ionization detection (GC-FID) or GC-MS. For biodiesel analysis, employ a polar column (e.g., DB-WAX) and internal standards like nonanoic acid (C9:0) or methyl heptadecanoate (C17:0 ME) to correct for recovery rates .

Advanced Research Questions

Q. How do thermodynamic properties (e.g., enthalpy of formation) of this compound compare to linear-chain analogs, and what computational methods resolve discrepancies?

  • Methodological Answer : Experimental enthalpies of formation (ΔHf_f) for branched esters often deviate from group-contribution models (e.g., Marrero–Gani). Density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can refine predictions by accounting for steric effects from the methyl branch. Compare results with bomb calorimetry data for validation .

Q. What degradation pathways dominate in atmospheric or aqueous environments, and how are intermediates characterized?

  • Methodological Answer : Ozonolysis of the ester produces 9-oxo-nonanoic acid methyl ester and azelaic acid methyl ester as primary products. Use aerosol mass spectrometry (AMS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) to detect and quantify these intermediates. Environmental half-lives can be modeled using volatility-solvency parameters (e.g., octanol-water partition coefficients) .

Q. How does the methyl branch influence lipid oxidation kinetics in biodiesel blends?

  • Methodological Answer : Compare oxidation stability (Rancimat method) of branched vs. linear esters. Branched chains reduce oxidative degradation due to steric hindrance at reactive sites. Monitor peroxide formation via iodometric titration and correlate with FTIR spectral changes (C=O stretching at ~1740 cm1^{-1}) .

Q. What role does this ester play in plant volatile organic compound (VOC) profiles under stress conditions?

  • Methodological Answer : In alfalfa (Medicago sativa), the ester is upregulated during flowering and herbivory. Use dynamic headspace sampling with PDMS fibers, followed by GC×GC-TOFMS for high-resolution profiling. Multivariate analysis (e.g., PCA or DAPC) links emission patterns to ecological stressors .

Data Contradiction and Reconciliation

Q. Why do experimental and computational ΔHf_f values for branched esters diverge, and how can this be addressed?

  • Methodological Answer : Group-contribution models underestimate steric and electronic effects of branching. Refine calculations using atomistic molecular dynamics (MD) simulations or higher-level ab initio methods (e.g., CCSD(T)). Validate with experimental data from combustion calorimetry .

Q. How can conflicting solubility estimates for ozonolysis products (e.g., 9-oxo-nonanoic acid methyl ester) be resolved?

  • Methodological Answer : Experimental solubility (e.g., shake-flask method) should supplement computational estimates (e.g., COSMO-RS). For atmospheric studies, use a hygroscopicity tandem differential mobility analyzer (HTDMA) to measure water uptake by aerosolized products .

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